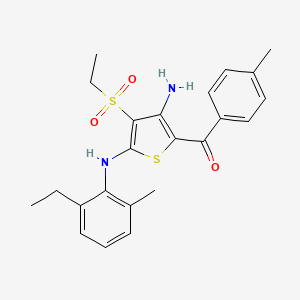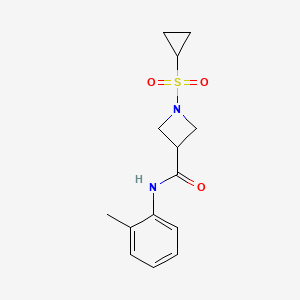
1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
Sulfonamides, including structures similar to the specified compound, have been recognized for their significant antibacterial properties. For instance, a study by Ajani et al. (2012) discussed the synthesis of α-tolylsulfonamide derivatives, showcasing their antibacterial activity against key organisms like Staphylococcus aureus and Escherichia coli. This research underscores the potential of sulfonamide scaffolds in developing new antibiotics, reflecting the broader applicability of compounds like 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide in medicinal chemistry and antibacterial drug development (Ajani et al., 2012).
Polymer Chemistry
The versatility of sulfonamide-based compounds extends into polymer chemistry. Reisman et al. (2020) explored the anionic polymerization of N-(methanesulfonyl)azetidine to produce polymers with sulfonyl groups incorporated into the backbone. This study not only demonstrates the potential of such compounds in creating novel polymeric materials but also opens up possibilities for their use in various industrial and biomedical applications, such as in the development of biocompatible materials or novel drug delivery systems (Reisman et al., 2020).
Enzyme Inhibition
In the realm of biochemistry, sulfonamides and their derivatives have been investigated for their role as enzyme inhibitors. Powers et al. (2002) provided an extensive review of inhibitors for serine, cysteine, and threonine proteases, including various sulfonylating agents. This highlights the compound's potential in developing therapeutic agents targeting specific enzymatic pathways, offering insights into its applications in drug discovery and pharmacology (Powers et al., 2002).
Synthetic Chemistry and Drug Development
Furthermore, compounds with sulfonyl and azetidine groups play a crucial role in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, research by Park et al. (2009) on the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives using a carboxamidine dithiocarbamate linker emphasizes the importance of such structures in creating pharmacologically active compounds. This underlines the compound's significance in synthetic methodologies aimed at developing new drugs and therapeutic agents (Park et al., 2009).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-2-3-5-13(10)15-14(17)11-8-16(9-11)20(18,19)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVWVPGNOWZCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

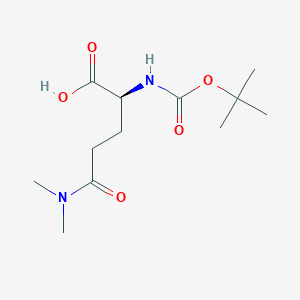
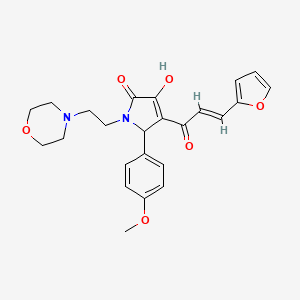
![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)
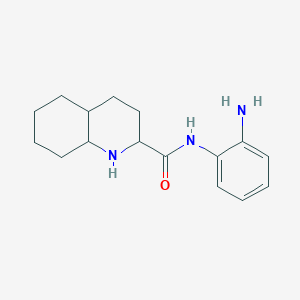

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
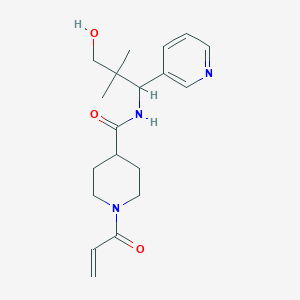
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
